molecular formula C13H29AsO2 B14627114 Propyl dipentylarsinate CAS No. 56269-05-7

Propyl dipentylarsinate

Cat. No.: B14627114
CAS No.: 56269-05-7
M. Wt: 292.29 g/mol
InChI Key: WJXQTTZBKJQWNY-UHFFFAOYSA-N
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Description

Propyl dipentylarsinate is an organoarsenic compound characterized by the presence of propyl and dipentyl groups attached to an arsenic atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl dipentylarsinate typically involves the reaction of arsenic trichloride with propyl and dipentyl Grignard reagents. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate. The general reaction scheme is as follows:

AsCl3+3R-MgXAsR3+3MgXCl\text{AsCl}_3 + 3 \text{R-MgX} \rightarrow \text{AsR}_3 + 3 \text{MgXCl} AsCl3​+3R-MgX→AsR3​+3MgXCl

where R represents the propyl and dipentyl groups, and MgX is the Grignard reagent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

Propyl dipentylarsinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert it back to arsenic trichloride.

    Substitution: The propyl and dipentyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed

    Oxidation: Arsenic oxides (e.g., As2O3)

    Reduction: Arsenic trichloride (AsCl3)

    Substitution: Various alkyl or aryl arsenic compounds

Scientific Research Applications

Propyl dipentylarsinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of propyl dipentylarsinate involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been explored for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl dipentylarsinate
  • Ethyl dipentylarsinate
  • Butyl dipentylarsinate

Uniqueness

Propyl dipentylarsinate is unique due to its specific alkyl group configuration, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reaction rates, making it a valuable compound for targeted applications.

Properties

CAS No.

56269-05-7

Molecular Formula

C13H29AsO2

Molecular Weight

292.29 g/mol

IUPAC Name

1-[pentyl(propoxy)arsoryl]pentane

InChI

InChI=1S/C13H29AsO2/c1-4-7-9-11-14(15,16-13-6-3)12-10-8-5-2/h4-13H2,1-3H3

InChI Key

WJXQTTZBKJQWNY-UHFFFAOYSA-N

Canonical SMILES

CCCCC[As](=O)(CCCCC)OCCC

Origin of Product

United States

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